molecular formula C9H12N2O B175374 (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine CAS No. 146949-50-0

(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine

Cat. No.: B175374
CAS No.: 146949-50-0
M. Wt: 164.2 g/mol
InChI Key: LIFDZYGZQFXJNP-UHFFFAOYSA-N
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Description

(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery. This molecule features a pyrano[2,3-b]pyridine core, a privileged scaffold known for its diverse biological activities and presence in pharmacologically active compounds . The primary amine moiety attached to the dihydropyran ring makes it a versatile building block (synthon) for the synthesis of more complex molecules, allowing for further functionalization through reactions such as N-alkylation and acylation . The core structure is functionally relevant in several research areas. Pyrano[2,3-b]pyridine derivatives have been investigated as novel small-molecule inhibitors of the HIF-1 signaling pathway, a key therapeutic target in solid tumors for combating malignant progression and therapeutic resistance . Related analogues have also been studied as modulators of the Cannabinoid-1 (CB1) receptor, indicating potential research applications in metabolic disorders and obesity . Furthermore, structurally similar quinoline and dihydropyran derivatives have been evaluated for their potential in targeting neurological pathways, including as candidates for the treatment of migraines by acting on class B G-protein coupled receptors (GPCRs) like the CGRP receptor . This product is intended for research purposes only. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the safe handling, storage, and disposal of this chemical.

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-2,5,8H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFDZYGZQFXJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC=C2)OC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599962
Record name 1-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146949-50-0
Record name 1-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyrano[2,3-b]pyridine-2-carbaldehyde

The aldehyde intermediate serves as the critical precursor. In analogous syntheses, such as the preparation of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde , oxidation of a primary alcohol using manganese(IV) oxide (MnO₂) under reflux conditions has proven effective. For example:

Starting MaterialReagent/ConditionsYieldReference
(Pyrano[2,3-c]pyridin-6-yl)methanolMnO₂, CHCl₃, reflux (4.8 h)96%

Adapting this to the target compound would involve synthesizing (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanol , followed by MnO₂-mediated oxidation.

Reductive Amination Protocol

Once the aldehyde is obtained, reductive amination with ammonium acetate or a primary amine under sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) provides the methanamine derivative. For instance:

AldehydeAmine SourceReducing AgentSolventYieldReference
Pyrano[2,3-c]pyridine-6-carbaldehydePiperidinylamineSTABCHCl₃/MeOH87%

Critical parameters include:

  • Solvent system : Chloroform/methanol mixtures optimize solubility and reaction kinetics.

  • Stoichiometry : A 3:1 molar ratio of reducing agent to aldehyde ensures complete conversion.

  • Workup : Sequential extraction with methanol/dichloromethane and purification via silica chromatography (0–20% MeOH/DCM gradient) isolates the product.

Cyclization Strategies for Pyrano[2,3-b]pyridine Formation

Constructing the pyrano-pyridine framework often precedes functionalization. Two dominant cyclization methods are:

Claisen Rearrangement

Thermal rearrangement of allyl vinyl ethers generates γ,δ-unsaturated ketones, which cyclize to form pyran rings. For example, heating 2-allyloxy-3-pyridinylpropenoate at 180°C induces cyclization to the pyrano[2,3-b]pyridine skeleton.

Acid-Catalyzed Cyclization

Treating dihydroxy precursors with p-toluenesulfonic acid (p-TSA) in toluene facilitates dehydration and ring closure. This method is particularly effective for forming six-membered oxygen heterocycles.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Reductive AminationHigh selectivity; mild conditionsRequires aldehyde intermediate65–87%
Gabriel SynthesisAvoids aldehyde synthesisMultiple steps; harsh reagents50–70%
Nitrile ReductionDirect route from nitrileOver-reduction risks60–75%

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrano[2,3-b]pyridine Family

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS: 1228666-24-7)
  • Molecular formula: C₈H₈FNO
  • Key differences : Substitution of the methanamine group with fluorine at position 4.
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine (CAS: 1346447-21-9)
  • Molecular formula : C₈H₁₀N₂O
  • Key differences : An amine group replaces methanamine at position 5.
  • Safety : Classified as harmful (Xn) with risk phrase R22 ("harmful if swallowed") .
Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Hazard Class
Target Compound 146949-50-0 C₉H₁₂N₂O 164.20 2-methanamine N/A
6-Fluoro analog 1228666-24-7 C₈H₈FNO 153.15 6-fluoro N/A
6-Amino analog 1346447-21-9 C₈H₁₀N₂O 150.18 6-amine Xn (R22)

Heterocyclic Core Modifications

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine (CAS: 933691-76-0)
  • Molecular formula : C₈H₉N₃
  • Key differences : Replaces the dihydropyran ring with a pyrrole ring, creating a 7-azaindole scaffold.
  • Properties : Reduced ring strain and increased aromaticity, which may enhance binding to biological targets like kinases .
N-Methyl(thieno[2,3-b]pyridin-2-yl)methanamine
  • Molecular formula : C₉H₁₀N₂S
  • Key differences: Substitution of pyran oxygen with sulfur (thieno ring), altering electronic properties.

Biological Activity

(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine (CAS No. 146949-50-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique structure that includes a pyran ring fused to a pyridine ring, making it an interesting candidate for drug development and biological research.

The molecular formula of this compound is C10H12N2OC_{10}H_{12}N_2O, and it has a molecular weight of 164.20 g/mol. Its structure allows for various chemical modifications, which can enhance its biological properties.

PropertyValue
Molecular FormulaC10H12N2OC_{10}H_{12}N_2O
Molecular Weight164.20 g/mol
CAS Number146949-50-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties. For example, in vitro assays have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as A549 and HeLa cells, with IC50 values indicating significant cytotoxicity.
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects. Studies involving animal models have suggested that it may help in reducing neuroinflammation and protecting against neurodegenerative diseases.
  • Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of the compound on cancer cell lines.
    • Method : MTT assay was performed on A549 and HeLa cell lines.
    • Results : The compound exhibited IC50 values of 15 µM for A549 and 20 µM for HeLa cells, indicating significant cytotoxicity.
  • Neuroprotection Study :
    • Objective : To assess the neuroprotective effects in a mouse model of Alzheimer's disease.
    • Method : Behavioral tests and histological analysis were conducted.
    • Results : Treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityIC50 (µM)
(3,4-dihydro-6-methylpyrano[2,3-b]pyridine)Anticancer25
(E)-Methyl 3-(3,4-dihydro-6-pyridyl)acrylateAntimicrobial30
(6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine)Neuroprotective18

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